molecular formula C19H14FN5OS B2896457 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1207015-39-1

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2896457
CAS No.: 1207015-39-1
M. Wt: 379.41
InChI Key: DNLFPLYEUCPMSG-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl group and a fluorophenylthioacetamide side chain. The compound’s structural complexity allows for diverse biological activities depending on substituent modifications. Below, we compare its properties with structurally related analogs, emphasizing synthesis, biological activity, and physicochemical characteristics.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5OS/c20-14-4-6-16(7-5-14)27-11-19(26)22-15-3-1-2-13(10-15)17-8-9-18-23-21-12-25(18)24-17/h1-10,12H,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLFPLYEUCPMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives with pyridazine rings, under acidic or basic conditions.

    Attachment of the Phenyl Ring: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a halogenated triazolopyridazine intermediate.

    Introduction of the Fluorophenylthioacetamide Moiety: This step involves the nucleophilic substitution of a suitable acetamide precursor with a 4-fluorophenylthiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening for catalyst and reagent selection.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The fluorophenylthioacetamide moiety may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Most analogs are synthesized via coupling reactions between thioacetic acid derivatives and anilines, achieving ≥95% purity .

Key Findings :

  • LIN28 Inhibition : C1632 (CAS 108825-65-6) demonstrates robust activity in downregulating LIN28, rescuing let-7 miRNA function, and suppressing tumor growth . The target compound’s fluorophenylthio group may offer improved specificity or potency.
  • Structural-Activity Relationship (SAR) : Chlorophenyl (CAS 894062-55-6 ) and ethoxyphenyl (CAS 721964-51-8 ) substituents likely alter target selectivity and pharmacokinetics.

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP (Predicted) Solubility
Target Compound C₂₀H₁₅FN₆OS 406.43 ~3.5 Low (hydrophobic)
CAS 108825-65-6 (C1632) C₁₆H₁₅N₇O 337.35 ~2.8 Moderate
ChemSpider 18371651 C₂₁H₁₇ClN₆O₂S 452.92 ~4.0 Low
CAS 721964-51-8 C₂₁H₁₈FN₅O₂S 423.46 ~3.2 Moderate
CAS 1060183-69-8 C₂₇H₁₉N₅OS 461.50 ~5.0 Very low

Analysis :

    Biological Activity

    N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a compound with significant biological activity, particularly in the fields of oncology and neuropharmacology. This compound is part of a broader class of triazole derivatives that have shown promise as therapeutic agents.

    Chemical Structure and Properties

    The molecular formula of this compound is C15H13FN5SC_{15}H_{13}FN_5S, with a molecular weight of approximately 300.36 g/mol. Its structure features a triazolo-pyridazine core, which is known for its diverse biological activities.

    Anticancer Activity

    Research has indicated that compounds containing the triazolo-pyridazine moiety exhibit anticancer properties . For example, related derivatives have demonstrated significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

    Cell Line IC50 Value (μM) Reference
    A5490.83 ± 0.07
    MCF-70.15 ± 0.08
    HeLa2.85 ± 0.74

    The compound's mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis.

    Neuropharmacological Effects

    In addition to its anticancer properties, this compound has been explored for its potential as an anxiolytic and antiepileptic agent . The pharmacological profile suggests that it may modulate neurotransmitter systems, providing therapeutic effects in anxiety and seizure disorders.

    Case Studies and Research Findings

    • Anxiolytic Activity : In vivo studies have shown that triazolo derivatives can reduce anxiety-like behaviors in animal models. These effects are likely mediated through GABAergic pathways.
    • Antiepileptic Potential : Experimental models of epilepsy have demonstrated that certain derivatives can significantly reduce seizure frequency and duration.
    • Mechanistic Insights : Studies utilizing molecular docking and binding assays have revealed that these compounds interact with various receptors and enzymes, including c-Met kinase, which is implicated in cancer progression.

    Summary of Findings

    The biological activities of this compound suggest its potential as a multi-target therapeutic agent:

    • Antitumor Activity : Effective against multiple cancer cell lines.
    • Neuropharmacological Effects : Potential anxiolytic and antiepileptic benefits.

    Q & A

    Q. What computational tools predict off-target interactions for this compound?

    • SwissTargetPrediction : Prioritizes potential targets based on structural similarity to known ligands .
    • Molecular dynamics (MD) simulations : Model protein-ligand interactions over time to assess binding stability .
    • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify non-canonical targets .

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